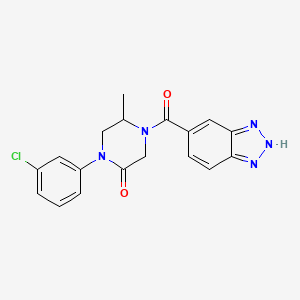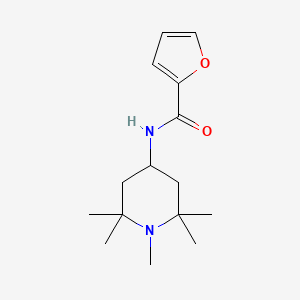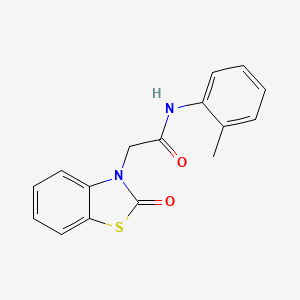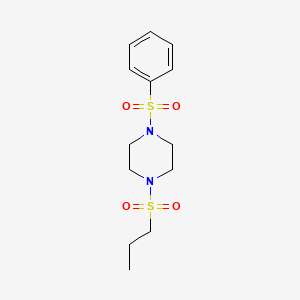
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone is 369.0992525 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds featuring piperazine linkers and related chemical structures have been synthesized for their potential antibacterial and antifungal properties. For example, derivatives of bis(pyrazole-benzofuran) hybrids connected via piperazine demonstrated significant inhibitory effects against bacterial strains such as E. coli, S. aureus, and S. mutans, with some compounds showing more effective biofilm inhibition activities than the reference drug Ciprofloxacin. These findings suggest their potential application in addressing antibiotic-resistant bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer Properties
Newly synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, showed promising cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Some compounds induced cell cycle arrest and apoptotic cell death, highlighting their potential as anticancer agents (Rana M. El-Masry et al., 2022).
Antipsychotic and CNS Agents
Piperazine derivatives have also been explored for their central nervous system (CNS) activities, showing properties akin to antipsychotic agents. Some compounds exhibited significant binding affinities to dopamine D2 and serotonin 5-HT2 receptors, which are key targets for antipsychotic drugs. These studies pave the way for developing novel treatments for psychiatric disorders (Mark H. Norman et al., 1994).
Antitubercular Activity
Research into novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis strains. These findings indicate the potential for these compounds to contribute to the development of new antitubercular drugs, addressing the urgent need for effective treatments against drug-resistant TB strains (Kalaga Mahalakshmi Naidu et al., 2016).
Eigenschaften
IUPAC Name |
4-(2H-benzotriazole-5-carbonyl)-1-(3-chlorophenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-9-24(14-4-2-3-13(19)8-14)17(25)10-23(11)18(26)12-5-6-15-16(7-12)21-22-20-15/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFUYADHJKFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=NNN=C3C=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)


![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)
